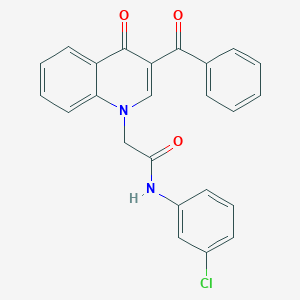

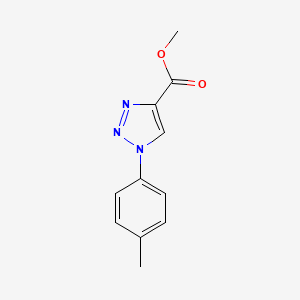

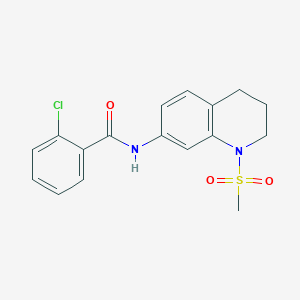

methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate, also known as MPTC, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate derivatives have been synthesized and evaluated for their potential antimicrobial and antioxidant activities. Studies conducted by Bhat et al. (2016) reported the successful synthesis of new triazole derivatives demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant properties. These compounds showed promising results in inhibiting E. coli MurB enzyme, comparable to standard drugs like Ciproflaxin (Bhat, Nagaraja, Kayarmar, Peethamber, & Shafeeulla, 2016).

Catalytic Applications

In catalysis, the incorporation of this compound into various metal complexes has been explored for enhancing catalytic efficiencies. Saleem et al. (2014) described the synthesis of triazole-based organochalcogen ligand complexes with Rhodium(III)/Iridium(III), which were used in transfer hydrogenation and oxidation reactions (Saleem, Rao, Kumar, Mukherjee, & Singh, 2014).

Synthesis and Characterization

The compound has been utilized in the synthesis of various chemical structures. For instance, Liu et al. (2015) designed a new method to synthesize 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, demonstrating the versatility of this compound in chemical synthesis (Liu, Pei, Xue, Li, & Wu, 2015).

Corrosion Inhibition

This compound derivatives have shown efficacy in inhibiting corrosion of metals. Lagrenée et al. (2002) studied a triazole derivative's efficiency in corrosion inhibition of mild steel in acidic media, finding high inhibition efficiencies up to 99% in certain conditions (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Gold(I) Complex Application

In 2019, Hu et al. developed an ester-triazole gold(I) complex using methyl 1H-1,2,3-triazole-4-carboxylate, demonstrating its effectiveness in catalyzing allene synthesis and alkyne hydration with excellent efficiency (Hu, Shan, Ma, Zhang, Yang, & Wang, 2019).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to act as potent and balanced serotonin, norepinephrine, and dopamine releasing agents . This suggests that “methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate” may interact with its targets to modulate these neurotransmitters, leading to various physiological changes.

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

Related compounds have been shown to have an elimination half-life of 6-12 hours, with excretion primarily through urine . These properties can significantly impact the bioavailability and efficacy of the compound.

Result of Action

Based on the activities of similar compounds, it can be speculated that this compound may have a wide range of effects, including antiviral, anti-inflammatory, anticancer, and other activities .

properties

IUPAC Name |

methyl 1-(4-methylphenyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-3-5-9(6-4-8)14-7-10(12-13-14)11(15)16-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVZQNUVGMIBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B2944130.png)

![N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2944137.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2944141.png)

![N-(2,3-dimethylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2944145.png)

![1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2944146.png)

![Methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2944148.png)

![1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2944149.png)